REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[N:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][NH:7][C:8]1[CH:13]=[C:12]([I:14])[CH:11]=[CH:10][N:9]=1)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C[Si](N=[N+]=[N-])(C)C.N(C(OCC)=O)=NC(OCC)=O.C1(C)C=CC=CC=1>O1CCCC1>[Cl:1][C:2]1[CH:18]=[N:17][CH:16]=[CH:15][C:3]=1[C:4]1[N:9]2[CH:10]=[CH:11][C:12]([I:14])=[CH:13][C:8]2=[N:7][N:6]=1
|
Name
|
3-chloro-N′-(4-iodopyridin-2-yl)isonicotinohydrazide
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)NNC2=NC=CC(=C2)I)C=CN=C1
|
Name
|
|
Quantity
|
2.83 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=[N+]=[N-]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
rinsed with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting crude was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes:isopropyl alcohol (3:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NC=CC1C1=NN=C2N1C=CC(=C2)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |